Cas no 66066-39-5 (ethyl 4-cyano-3-methylbut-3-enoate)

ethyl 4-cyano-3-methylbut-3-enoate structure
66066-39-5 structure
Product Name:ethyl 4-cyano-3-methylbut-3-enoate
CAS No:66066-39-5
MF:C8H11NO2
MW:153.178442239761
CID:963116
PubChem ID:53426576
Update Time:2025-11-01

ethyl 4-cyano-3-methylbut-3-enoate Chemical and Physical Properties

Names and Identifiers

    • 4-cyano-3-methyl-but-3-enoic acid ethyl ester
    • ethyl 4-cyano-3-methylbut-3-enoate
    • 3-Methyl-4-cyan-buten-(3)-saeure-aethylester
    • 3-Methyl-glutaconsaeure-5-aethylester-1-nitril
    • 4-Cyan-3-methyl-but-3-ensaeure-aethylester
    • 4-CYANO-3-METHYL-BUT-3-ENOIC ACID ETHYL ESTER, CIS
    • TRANS
    • DTXSID20699273
    • G53648
    • 3-methyl-4-cyano-3-butenoic acid ethyl ester
    • 66066-39-5
    • Inchi: 1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3
    • InChI Key: WMCPTBJPTGUIFX-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(=CC#N)C)=O

Computed Properties

  • Exact Mass: 153.07900
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.2
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.09000
  • LogP: 1.40948

ethyl 4-cyano-3-methylbut-3-enoate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

ethyl 4-cyano-3-methylbut-3-enoate Pricemore >>

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ethyl 4-cyano-3-methylbut-3-enoate Production Method

Additional information on ethyl 4-cyano-3-methylbut-3-enoate

Professional Introduction to 4-cyano-3-methyl-but-3-enoic acid ethyl ester (CAS No: 66066-39-5)

4-cyano-3-methyl-but-3-enoic acid ethyl ester, identified by the chemical abstracts service number 66066-39-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyano group and an ester functional moiety on a branched butenolic backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of 4-cyano-3-methyl-but-3-enoic acid ethyl ester consists of a cyano (-CN) substituent attached to a tertiary carbon, which is further substituted with a methyl group (-CH₃). The presence of this cyano group imparts a high degree of electrophilicity, making it susceptible to nucleophilic additions and transformations. Additionally, the ester functionality (-COOEt) provides a site for hydrolysis or transesterification, allowing for further derivatization. These structural features collectively contribute to its utility in synthetic pathways.

In recent years, the interest in 4-cyano-3-methyl-but-3-enoic acid ethyl ester has been fueled by its application in the development of novel pharmaceutical agents. The compound serves as a key precursor in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. For instance, derivatives of this molecule have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The cyano group can be readily converted into amides or carboxylic acids, facilitating the construction of more complex pharmacophores.

One notable area where 4-cyano-3-methyl-but-3-enoic acid ethyl ester has found utility is in the synthesis of non-proteinogenic amino acids. These non-proteinogenic amino acids are increasingly recognized for their role in modulating cellular processes and have been investigated as therapeutic candidates for various diseases. The ability to introduce unique functional groups through modifications of this compound allows chemists to tailor the properties of these amino acids for specific biological targets.

The compound's reactivity also makes it a valuable tool in organic synthesis methodologies. Researchers have leveraged its cyano and ester functionalities to develop novel catalytic systems and reaction protocols. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at strategic positions within the molecule. Such modifications can enhance the solubility or binding affinity of derived compounds, improving their efficacy as pharmaceutical agents.

Recent advancements in green chemistry have also highlighted the importance of 4-cyano-3-methyl-but-3-enoic acid ethyl ester as a sustainable building block. The development of environmentally friendly synthetic routes has enabled the production of this compound with minimal waste generation and reduced reliance on hazardous reagents. These efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.

The versatility of 4-cyano-3-methyl-but-3-enoic acid ethyl ester extends beyond its role as an intermediate in drug synthesis. It has been utilized in material science applications, particularly in the development of advanced polymers and coatings. The incorporation of cyano-substituted monomers into polymer backbones can enhance thermal stability and mechanical strength, making these materials suitable for high-performance applications.

In conclusion, 4-cyano-3-methyl-but-3-enoic acid ethyl ester (CAS No: 66066-39-5) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in pharmaceutical research, synthetic chemistry, and material science. As research continues to uncover new applications and methodologies involving this compound, its importance is expected to grow further.

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